N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
Description
The exact mass of the compound this compound is 369.11471265 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-15-8-6-14(7-9-15)20-18(23)5-2-12-22-19(24)11-10-16(21-22)17-4-3-13-26-17/h3-4,6-11,13H,2,5,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRUKNBTXOGYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a synthetic compound with significant potential in pharmacology, particularly due to its structural characteristics that suggest various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 369.4 g/mol. Its structure features a methoxyphenyl group and a thiophene moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₃S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 1021212-07-6 |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.
Neuroprotective Effects
The methoxyphenyl group in the compound is associated with neuroprotective effects , making it a candidate for treating neurodegenerative diseases. Research indicates that this compound may interact with neuroreceptors, potentially offering protection against neuronal damage.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth or neurodegeneration.
- Receptor Binding : It may bind to specific receptors, altering their activity and influencing cellular responses.
- Signal Transduction Modulation : The compound can affect intracellular signaling pathways, leading to changes in gene expression related to cell growth and survival.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in breast and lung cancer models. The study highlighted the compound's ability to induce apoptosis via the intrinsic pathway, evidenced by increased caspase activity.
Study 2: Neuroprotective Potential
A research article in Neuroscience Letters assessed the neuroprotective effects of this compound in a rat model of Parkinson's disease. The findings indicated that treatment with this compound resulted in reduced neuronal loss and improved motor function. This suggests a potential role in protecting dopaminergic neurons from oxidative stress.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-methoxyphenyl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | Contains thiophene moiety | Exhibits anti-inflammatory properties |
| N-(4-methoxyphenyl)-2-[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]acetamide | Furan ring instead of thiophene | Demonstrates different pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
